

An In-depth Technical Guide to 4-methyl-2nitrophenylacetylene

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Compound of Interest

Compound Name: 1-Ethynyl-4-methyl-2-nitrobenzene

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Disclaimer: Specific experimental data for 4-methyl-2-nitrophenylacetylene is not readily available in the public domain. This guide has been compiled using available information for the compound, along with experimental data from closely related analogs and established synthetic methodologies. All experimental protocols and spectroscopic data should be considered representative and require experimental validation.

Introduction

4-methyl-2-nitrophenylacetylene, with the chemical formula C₉H₇NO₂, is an aromatic organic compound containing a tolyl, a nitro, and an acetylene functional group.[1] Its structure suggests potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The presence of the nitro group, a known pharmacophore and toxicophore, indicates that this compound and its derivatives could exhibit a range of biological activities.[1] This guide provides a summary of the known properties, a plausible synthetic route, and representative characterization data for 4-methyl-2-nitrophenylacetylene.

Physicochemical Properties

While experimentally determined physical properties for 4-methyl-2-nitrophenylacetylene are not available, a summary of its computed properties and data for the closely related compound, 4-nitrophenylacetylene, are presented below for comparative purposes.



Table 1: Physicochemical Properties of 4-methyl-2-nitrophenylacetylene and a Related Analog

Property	4-methyl-2- nitrophenylacetylene (Computed)	4-nitrophenylacetylene (Experimental)
Molecular Formula	C ₉ H ₇ NO ₂	C ₈ H ₅ NO ₂
Molecular Weight	161.16 g/mol [1]	147.13 g/mol
CAS Number	875768-16-4[1]	937-31-5
Melting Point	Not available	148-150 °C
Boiling Point	Not available	246.6 °C at 760 mmHg
Topological Polar Surface Area	45.8 Ų[1]	45.8 Ų
XLogP3-AA	2.4[1]	2.1
Hydrogen Bond Acceptor Count	2[1]	2
Rotatable Bond Count	1[1]	1

Synthesis

A plausible and widely used method for the synthesis of aryl acetylenes is the Sonogashira coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. For the synthesis of 4-methyl-2-nitrophenylacetylene, a suitable starting material would be a halogenated 4-methyl-2-nitrobenzene derivative, such as 1-iodo-4-methyl-2-nitrobenzene, coupled with a source of acetylene.

Caption: Plausible synthetic workflow for 4-methyl-2-nitrophenylacetylene.

Representative Experimental Protocol: Sonogashira Coupling

The following is a general procedure for a Sonogashira coupling reaction that can be adapted for the synthesis of 4-methyl-2-nitrophenylacetylene. Note: This is a representative protocol



and requires optimization for the specific substrates.

Materials:

- 1-lodo-4-methyl-2-nitrobenzene
- Ethynyltrimethylsilane
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Tetrahydrofuran (THF), anhydrous
- Tetrabutylammonium fluoride (TBAF) solution (for deprotection)
- Ethyl acetate
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-4-methyl-2-nitrobenzene (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
- Add anhydrous THF and triethylamine (e.g., 2 equivalents).
- To the stirred solution, add ethynyltrimethylsilane (e.g., 1.2 equivalents) dropwise at room temperature.
- The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.



- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is then dissolved in THF, and a solution of TBAF (1 M in THF, e.g., 1.2 equivalents) is added to remove the trimethylsilyl protecting group. The reaction is stirred at room temperature and monitored by TLC.
- After deprotection is complete, the reaction mixture is quenched with water and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
- The final product, 4-methyl-2-nitrophenylacetylene, is purified by column chromatography on silica gel.

Spectroscopic Characterization (Representative)

As no experimental spectra for 4-methyl-2-nitrophenylacetylene are publicly available, the following tables provide predicted and representative spectroscopic data based on the chemical structure and data from analogous compounds.

Table 2: Representative ¹H NMR Data (in CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	d	1H	Aromatic H (adjacent to NO ₂)
~ 7.3 - 7.5	m	2H	Aromatic H
~ 3.1 - 3.3	S	1H	Acetylenic H
~ 2.4 - 2.6	S	3H	Methyl H

Table 3: Representative ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 149 - 151	Aromatic C-NO ₂
~ 140 - 142	Aromatic C-CH₃
~ 133 - 135	Aromatic CH
~ 128 - 130	Aromatic CH
~ 124 - 126	Aromatic CH
~ 121 - 123	Aromatic C-C≡CH
~ 82 - 84	Acetylenic C-H
~ 79 - 81	Acetylenic C-Ar
~ 20 - 22	Methyl C

Table 4: Representative IR Data



Wavenumber (cm ⁻¹)	Assignment
~ 3300	≡C-H stretch
~ 2100	C≡C stretch (weak)
~ 1520, 1340	N-O asymmetric and symmetric stretch (NO ₂)
~ 3100-3000	Aromatic C-H stretch
~ 1600, 1450	Aromatic C=C stretch

Table 5: Representative Mass Spectrometry Data

m/z	Assignment
161	[M]+ (Molecular ion)
144	[M - OH]+
131	[M - NO]+
115	[M - NO ₂] ⁺

Biological and Pharmacological Potential

While no specific biological or pharmacological studies on 4-methyl-2-nitrophenylacetylene have been reported, the presence of the nitroaromatic moiety suggests potential for a range of biological activities. Nitro-containing compounds are known to exhibit antimicrobial, anticancer, and antiparasitic properties. The mechanism of action often involves the bioreduction of the nitro group to generate reactive nitrogen species that can induce cellular damage in target organisms.

Caption: Hypothesized mechanism of biological activity for nitroaromatic compounds.

Further research is required to elucidate the specific biological targets and pharmacological profile of 4-methyl-2-nitrophenylacetylene and its derivatives. Its potential as a lead compound in drug discovery warrants investigation, particularly in the context of developing novel therapeutic agents.



Conclusion

4-methyl-2-nitrophenylacetylene is a molecule with significant potential for applications in organic synthesis and medicinal chemistry. While a comprehensive experimental profile of this compound is not yet available, this guide provides a foundational understanding of its properties and a framework for its synthesis and characterization based on established chemical principles. Further experimental investigation is necessary to fully realize the potential of this compound in drug development and materials science.

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References

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